Parp1-IN-9: A Technical Whitepaper on its Discovery, Synthesis, and Biological Evaluation
Parp1-IN-9: A Technical Whitepaper on its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parp1-IN-9, also identified as compound 5c in recent literature, has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 30.51 nM. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this promising anti-cancer agent. The document details the synthetic pathway, which involves a Knoevenagel condensation followed by a Mannich reaction, and provides representative experimental protocols for its synthesis and key biological assays. Quantitative data on its enzymatic inhibition and cellular activity are presented, alongside an exploration of the underlying PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Introduction to PARP1 and its Role in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair of the lesion.
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 has proven to be a highly effective therapeutic strategy. By blocking PARP1-mediated SSB repair, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR), a major DSB repair pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Discovery of Parp1-IN-9 (Compound 5c)
Parp1-IN-9 (compound 5c) was identified as a potent PARP1 inhibitor from a series of synthesized barbituric and 1,3-dimethylbarbituric acid derivatives. The design of these compounds was based on a non-classical scaffold, aiming to explore novel chemical spaces for PARP1 inhibition. Parp1-IN-9 demonstrated superior potency compared to the clinically approved PARP inhibitor, Olaparib, in in-vitro enzymatic assays.[1]
Synthesis of Parp1-IN-9
The synthesis of Parp1-IN-9 is achieved through a two-step process starting from vanillin, barbituric acid, and piperidine. The first step involves a Knoevenagel condensation between vanillin and barbituric acid to form an intermediate benzylidene barbituric acid. The second step is a Mannich reaction, which introduces a piperidin-1-ylmethyl group onto the phenolic ring.
Synthetic Scheme
Caption: Synthetic pathway of Parp1-IN-9.
Experimental Protocols
Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key synthetic steps.
Step 1: Synthesis of 5-((4-hydroxy-3-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Knoevenagel Condensation)
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A mixture of vanillin (1.52 g, 10 mmol) and barbituric acid (1.28 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours.
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The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
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The solid is washed with cold ethanol and dried under vacuum to yield the intermediate product.
Step 2: Synthesis of 5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione (Parp1-IN-9) (Mannich Reaction)
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To a solution of the intermediate from Step 1 (2.78 g, 10 mmol) in ethanol (50 mL), piperidine (0.94 g, 11 mmol) and an aqueous solution of formaldehyde (37%, 0.9 mL, 11 mmol) are added.
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The reaction mixture is stirred at room temperature for 24 hours.
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The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield Parp1-IN-9.
Biological Activity and Data Presentation
Parp1-IN-9 has demonstrated significant inhibitory activity against PARP1 and potent anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
| Compound | PARP1 IC50 (nM)[1] | MDA-MB-436 IC50 (µM)[1] |
| Parp1-IN-9 (5c) | 30.51 | 3.65 |
| Olaparib | 43.59 | Not explicitly stated |
| Compound 7b | 41.60 | - |
| Compound 7d | 41.53 | - |
| Compound 7e | 36.33 | - |
| Compound 12a | 45.40 | - |
| Compound 12c | 50.62 | Higher than Olaparib |
Key Biological Findings
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Potent PARP1 Inhibition: Parp1-IN-9 exhibits a lower IC50 value than Olaparib, indicating higher potency in inhibiting the enzymatic activity of PARP1.[1]
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Anti-proliferative Activity: The compound shows significant anti-proliferative activity against the BRCA1-mutated triple-negative breast cancer cell line, MDA-MB-436.[1]
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Cell Cycle Arrest: Treatment of MDA-MB-436 cells with Parp1-IN-9 leads to cell cycle arrest at the G2/M phase.[1]
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Induction of Apoptosis: Parp1-IN-9 induces apoptosis in MDA-MB-436 cells.[1]
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Potentiation of Temozolomide Cytotoxicity: Parp1-IN-9 enhances the cytotoxic effect of the chemotherapeutic agent temozolomide in the A549 human lung epithelial cancer cell line.[1]
PARP1 Signaling Pathway and Mechanism of Action
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Workflows
General Workflow for Discovery and Characterization
Caption: General experimental workflow.
Detailed Methodologies for Key Experiments
Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key biological assays.
6.2.1. PARP1 Enzymatic Inhibition Assay (HTS Fluorescence-Based)
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Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, PARP assay buffer, and a fluorescent NAD+ detection reagent.
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Procedure: a. In a 384-well plate, add PARP1 enzyme and activated DNA in PARP assay buffer. b. Add varying concentrations of Parp1-IN-9 or control inhibitor. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the fluorescent NAD+ detection reagent. f. Read the fluorescence intensity on a plate reader. g. Calculate the percent inhibition and determine the IC50 value.
6.2.2. Cell Viability Assay (MTT Assay)
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Cell Line: MDA-MB-436 cells.
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Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of Parp1-IN-9 for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control.
6.2.3. Cell Cycle Analysis
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Procedure: a. Treat MDA-MB-436 cells with Parp1-IN-9 for 48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). d. Incubate in the dark for 30 minutes. e. Analyze the DNA content by flow cytometry. f. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
6.2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
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Procedure: a. Treat MDA-MB-436 cells with Parp1-IN-9 for 48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes. e. Analyze the cells by flow cytometry. f. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
6.2.5. Potentiation of Temozolomide Cytotoxicity Assay
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Cell Line: A549 cells.
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Procedure: a. Seed cells in a 96-well plate. b. Treat cells with a fixed concentration of Parp1-IN-9, a fixed concentration of temozolomide, or a combination of both for 72 hours. c. Assess cell viability using the MTT assay as described above. d. Compare the reduction in cell viability in the combination treatment group to the single-agent treatment groups to determine if there is a synergistic or additive effect.
Conclusion
Parp1-IN-9 is a novel and highly potent PARP1 inhibitor with promising anti-cancer properties, particularly in the context of BRCA-mutated breast cancer. Its straightforward synthesis and significant biological activity make it an interesting lead compound for further drug development. The data presented in this guide highlights its potential as a valuable tool for researchers in the field of oncology and drug discovery. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
